1-(Pyrrolidin-3-YL)prop-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Pyrrolidin-3-YL)prop-2-EN-1-one is a nitrogen-containing heterocyclic compound It features a five-membered pyrrolidine ring fused with a prop-2-en-1-one moiety
Vorbereitungsmethoden
The synthesis of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one can be achieved through several routes. One common method involves the reaction of N-substituted piperidines with specific oxidants and additives to form pyrrolidin-2-ones . The reaction conditions typically include the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(Pyrrolidin-3-YL)prop-2-EN-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidants like iodine and specific additives that influence the selectivity and yield of the desired products . Major products formed from these reactions include pyrrolidin-2-ones and 3-iodopyrroles .
Wissenschaftliche Forschungsanwendungen
1-(Pyrrolidin-3-YL)prop-2-EN-1-one has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(Pyrrolidin-3-YL)prop-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the pyrrolidine ring, which can undergo various transformations, including oxidation and substitution . These reactions enable the compound to interact with biological targets, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(Pyrrolidin-3-YL)prop-2-EN-1-one can be compared with other similar compounds, such as pyrrolidin-2-ones and pyrrolidinone derivatives . These compounds share the pyrrolidine ring structure but differ in their functional groups and reactivity. The unique combination of the pyrrolidine ring and the prop-2-en-1-one moiety in this compound distinguishes it from other similar compounds, providing it with distinct chemical and biological properties.
Similar compounds include:
- Pyrrolidin-2-ones
- Pyrrolidinone derivatives
- Pyrrolopyrazine derivatives
Eigenschaften
CAS-Nummer |
112283-77-9 |
---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.171 |
IUPAC-Name |
1-pyrrolidin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)6-3-4-8-5-6/h2,6,8H,1,3-5H2 |
InChI-Schlüssel |
LMAUBXCRCBCBFH-UHFFFAOYSA-N |
SMILES |
C=CC(=O)C1CCNC1 |
Synonyme |
2-Propen-1-one,1-(3-pyrrolidinyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.